GP(33-41) (Tfa) is a peptide consisting of nine amino acids, specifically the optimal sequence of the GP1 epitope derived from the lymphocytic choriomeningitis virus. Its full chemical designation is C48H70F3N11O15S, with a molecular weight of 1130.19 g/mol. The compound is classified as an antiviral agent and has shown effectiveness against various viruses, including those from the Arenavirus family and other pathogens like human immunodeficiency virus and hepatitis viruses .
The synthesis of GP(33-41) (Tfa) typically involves solid-phase peptide synthesis techniques. The process begins with the attachment of a protected amino acid to a resin, followed by sequential coupling of additional amino acids using coupling reagents such as HATU or PyBOP. The final product is cleaved from the resin using trifluoroacetic acid, which also serves to deprotect side chains that were temporarily modified during synthesis. This method allows for precise control over the peptide sequence and structure, ensuring high purity and yield .
The molecular structure of GP(33-41) (Tfa) can be represented as follows:
GP(33-41) (Tfa) participates in several biochemical interactions, primarily through its binding to T cell receptors and major histocompatibility complex molecules. This interaction is crucial for T cell activation and subsequent immune response.
The mechanism of action for GP(33-41) (Tfa) involves its recognition by T cell receptors, which leads to T cell activation. Upon binding to major histocompatibility complex molecules on antigen-presenting cells, it triggers a cascade of immune responses aimed at targeting infected cells.
GP(33-41) (Tfa) exhibits several notable physical and chemical properties:
GP(33-41) (Tfa) has significant applications in scientific research and therapeutic development:
CAS No.: 127414-85-1
CAS No.: 5776-58-9
CAS No.: 57956-29-3
CAS No.:
CAS No.: 136033-39-1